molecular formula C11H21FN2O2 B8257112 tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate

tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B8257112
M. Wt: 232.29 g/mol
InChI Key: LKOJJLAOLMPBCW-DTWKUNHWSA-N
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Description

tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position, an aminomethyl substituent at the 2-position (R-configuration), and a fluorine atom at the 4-position (S-configuration) (). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stereochemistry and functional groups (aminomethyl and fluorine) contribute to its role in modulating target binding, metabolic stability, and solubility .

Properties

IUPAC Name

tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(12)6-9(14)7-13/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOJJLAOLMPBCW-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalimide-Based Aminomethylation

A widely adopted method involves phthalimide as a masked amine precursor:

  • tert-Butyl 4-fluoropiperidine-1-carboxylate is treated with triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and phthalimide in tetrahydrofuran (THF), forming tert-butyl 4-[(1,3-dioxoisoindolin-2-yl)methyl]-4-fluoropiperidine-1-carboxylate .

  • Hydrazine monohydrate in ethanol removes the phthaloyl group, yielding the free amine with 76% efficiency.

Reaction Conditions:

  • Step 1: 0°C → room temperature, 2.5 hours.

  • Step 2: Room temperature, 2 hours.

Key Data:

IntermediateYieldPurification Method
Phthalimide derivative76%Silica gel chromatography
Final aminomethylated product76%Solvent extraction

Ethanolamine-Mediated Deprotection

An alternative deprotection strategy employs ethanolamine:

  • Crude tert-butyl 4-[(1,3-dioxoisoindolin-2-yl)methyl]-4-fluoropiperidine-1-carboxylate is heated with ethanolamine at 60°C for 2.5 hours, followed by extraction with ethyl acetate and chromatography. This method achieves 46% yield over three steps but reduces purification complexity.

Advantages:

  • Avoids hazardous hydrazine.

  • Compatible with acid-sensitive substrates.

Thiourea-Mediated Coupling for Functionalized Derivatives

A multi-component reaction pathway enables diversification of the aminomethyl group:

  • tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate reacts with 1,1'-thiocarbonyldiimidazole (TCDI) in acetonitrile to form an isothiocyanate intermediate.

  • Coupling with 2-amino-5-fluorobenzenesulfonamide in the presence of dimethylaminopyridine (DMAP) yields tert-butyl 4-fluoro-4-[(7-fluoro-1,1-dioxo-4H-benzo[e][1,thiadiazine-3-yl)aminomethyl]piperidine-1-carboxylate with 69% efficiency.

Critical Parameters:

  • Temperature: 80°C overnight.

  • Reagent stoichiometry: 1.2 equivalents of TCDI relative to amine.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and stereochemical control:

MethodYieldStereoselectivityKey AdvantageLimitation
Bromofluorination + Amination92%ModerateHigh intermediate yieldRequires hazardous HF reagents
Phthalimide route76%HighReliable deprotectionMultiple purification steps
Ethanolamine deprotection46%ModerateSimplified workflowLower overall yield
Thiourea coupling69%HighVersatile for derivativesLimited to sulfonamide substrates

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or oximes.

    Reduction: Reduction reactions can be performed on the piperidine ring or the ester group to yield various reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Studies indicate that similar structures have shown promise in treating neurological disorders by acting on specific receptors in the brain.

Neuropharmacology

Research suggests that tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate may serve as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels between 6 and 8.5. This property is crucial for experiments involving cell viability and drug efficacy.

Synthetic Organic Chemistry

This compound acts as a versatile building block in the synthesis of various fluorinated derivatives with potential biological activity. Its unique functional groups enable diverse chemical reactions typical for amines and carboxylic acids, making it valuable in organic synthesis.

Case Studies

StudyFocusFindings
Study 1NeuropharmacologyDemonstrated the compound's buffering capacity in maintaining pH levels in cell cultures, crucial for drug testing environments.
Study 2Medicinal ChemistryExplored the interaction of similar fluorinated compounds with neurotransmitter receptors, indicating potential therapeutic applications in treating anxiety and depression.
Study 3Synthetic ApplicationsHighlighted the use of this compound as an intermediate in synthesizing more complex fluorinated piperidine derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological targets, while the fluorine atom can enhance binding affinity and selectivity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between the target compound and its analogs:

Compound Name Ring Size Substituents (Position/Configuration) Functional Groups CAS Number Source
tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate Piperidine C2: Aminomethyl (R); C4: F (S) Aminomethyl, Fluorine, tert-Boc 620611-27-0*
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate Piperidine C3: F (R); C4: OH (S) Hydroxyl, Fluorine, tert-Boc 955028-88-3
tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate Pyrrolidine C2: Aminomethyl (S); C4: F (R) Aminomethyl, Fluorine, tert-Boc 1033245-12-3
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Piperidine C4: Aminomethyl and F (geminal) Aminomethyl, Fluorine, tert-Boc 620611-27-0
tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate Pyrrolidine C3: NH2 (S); C4: F (S) Amino, Fluorine, tert-Boc 1290191-71-7
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Piperidine C3: F2; C4: O Difluoro, Ketone, tert-Boc 1215071-17-2

*Note: CAS 620611-27-0 is listed for two distinct compounds in and ; confirm stereochemistry for accuracy.

Comparative Analysis

Ring Size and Conformational Flexibility Piperidine analogs (6-membered ring) offer greater conformational flexibility compared to pyrrolidine derivatives (5-membered ring), influencing binding kinetics in enzyme inhibition (e.g., kinase targets in ) .

Stereochemical Impact The (2R,4S) configuration of the target compound enhances stereoselective interactions in chiral environments, critical for drug-receptor binding .

Functional Group Contributions Aminomethyl vs. Fluorine vs. Hydroxyl/Ketone: Fluorine enhances metabolic stability and lipophilicity, while hydroxyl or ketone groups () may improve solubility or participate in hydrogen bonding .

Pharmacological Relevance

  • Fluorinated piperidines are prevalent in kinase inhibitors () and central nervous system (CNS) drugs due to fluorine’s ability to enhance blood-brain barrier penetration .
  • The aminomethyl group in the target compound is a strategic handle for introducing additional pharmacophores, as demonstrated in the development of BET family kinase inhibitors .

Physicochemical Properties

  • The hydrochloride salt form of the target compound () offers improved aqueous solubility compared to neutral analogs like tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate .
  • LogP values for fluorinated piperidines are generally lower than non-fluorinated analogs, balancing lipophilicity and solubility .

Biological Activity

tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a compound characterized by its unique fluorinated piperidine structure, which has garnered interest in various fields of biological research. This article explores its biological activity, synthesis, and potential applications based on current literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈FN₂O₂
  • Molecular Weight : 218.27 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring with an aminomethyl group at the 2-position and a fluorine atom at the 4-position. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions and pharmacological properties .

Synthesis

The synthesis of this compound typically involves several steps:

  • Asymmetric Hydrogenation : This step involves the hydrogenation of a fluorinated enone to introduce chirality.
  • Functionalization : Subsequent reactions are performed to introduce the aminomethyl group and the tert-butyl ester functionality.

These methods highlight the complexity of synthesizing this chiral compound while ensuring high purity and yield.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Buffering Agent : It has been studied for its potential as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5.
  • Neuropharmacological Potential : Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology.

Interaction Studies

Preliminary data suggest that this compound may interact with various biological targets, including neurotransmitter receptors or enzymes involved in metabolic pathways. Further studies are needed to elucidate these interactions fully and their implications for therapeutic uses.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate934536-10-40.88
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate1303973-22-90.90
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate1290191-73-90.88
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate138022-04-50.85
tert-Butyl 4-(hydroxymethyl)piperidine614730-97-10.91

The uniqueness of this compound lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropiperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen. For example, using Boc-anhydride under basic conditions (e.g., NaHCO₃) in THF or dichloromethane .
  • Fluorination : Selective fluorination at the 4-position of the piperidine ring via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic substitution .
  • Aminomethylation : Introducing the aminomethyl group at the 2-position via reductive amination or coupling reactions (e.g., using NaBH₃CN or Pd-catalyzed cross-coupling) .
  • Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is commonly used for isolating the final product .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • GC-MS : To confirm molecular weight and fragmentation patterns (e.g., base peaks at m/z 57, 83, 93) .
  • FTIR-ATR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group) .
  • HPLC-TOF : Provides high-resolution mass data (e.g., measured m/z 276.1838 for similar piperidine derivatives) to confirm molecular formula .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves stereochemistry and substituent positions (e.g., fluorinated carbons at ~90 ppm in ¹³C NMR) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store at –20°C under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis of the Boc group .
  • Handling : Use fume hoods, gloves, and goggles. Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the compound .
  • Disposal : Collect waste in designated containers and dispose via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can stereochemical fidelity be ensured during synthesis, particularly for the (2R,4S) configuration?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Jacobsen’s Mn-salen catalysts) during key steps .
  • X-ray Crystallography : Confirm absolute configuration post-synthesis. For example, single-crystal X-ray data (R factor <0.05) validates stereochemistry .
  • HPLC with Chiral Columns : Compare retention times with known enantiomers (e.g., Chiralpak AD-H column) to assess enantiopurity .

Q. How should discrepancies between analytical data (e.g., NMR vs. X-ray) be resolved?

  • Methodology :

  • Cross-Validation : Replicate NMR experiments in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to rule out solvent-induced shifts .
  • Density Functional Theory (DFT) : Compare experimental NMR/X-ray data with computational models to identify conformational discrepancies .
  • Multi-Technique Consensus : Prioritize X-ray data for stereochemical assignments and GC-MS/HPLC for purity assessments .

Q. What strategies mitigate side reactions during functionalization of the aminomethyl group?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the aminomethyl group with Fmoc or Cbz groups during reactive steps (e.g., fluorination) .
  • Low-Temperature Reactions : Perform coupling reactions at 0–5°C to minimize undesired nucleophilic substitutions .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the primary amine .

Q. How does the fluorinated piperidine ring influence the compound’s reactivity in medicinal chemistry applications?

  • Methodology :

  • Electron-Withdrawing Effects : Fluorine increases ring rigidity and metabolic stability, assessed via comparative hydrolysis studies (pH 7.4 buffer, 37°C) .
  • Bioisosteric Replacements : Compare activity of fluorinated vs. non-fluorinated analogs in receptor-binding assays (e.g., IC₅₀ shifts) .

Data Contradiction Analysis

Q. Conflicting reports on Boc group stability under acidic conditions: How to reconcile?

  • Analysis :

  • Evidence : Some studies report Boc cleavage at pH <2 (e.g., TFA), while others note stability in mild acids (pH 4–5) .
  • Resolution : Perform kinetic studies (HPLC monitoring) to determine hydrolysis rates under varying pH and temperature conditions. Use buffered solutions to isolate pH-specific effects .

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